N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-5-1-13(2-6-15)11-21-18(24)14-3-7-16(8-4-14)22-19(25)23-17-9-10-28(26,27)12-17/h1-8,17H,9-12H2,(H,21,24)(H2,22,23,25) |
InChI Key |
ZKYGKDIVMCFVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrothiophene-1,1-Dioxide Core
The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). A representative protocol involves:
-
Dissolving tetrahydrothiophene in acetic acid.
-
Adding 30% hydrogen peroxide dropwise at 0–5°C.
Key Data:
Introduction of the 4-Chlorobenzyl Group
The 4-chlorobenzyl group is introduced via nucleophilic aromatic substitution or Ullmann coupling. A common method involves reacting 4-chlorobenzylamine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine:
-
React 4-nitrobenzoyl chloride with 4-chlorobenzylamine in dichloromethane (DCM) with triethylamine.
-
Reduce the nitro group using hydrogen gas and palladium on carbon.
Optimization Insight:
Final Amide Coupling
The critical amide bond between the benzamide and tetrahydrothiophene-1,1-dioxide units is formed using coupling agents. Two prevalent methods are:
Method A (HATU-mediated):
-
Combine 4-aminobenzamide derivative with 1,1-dioxidotetrahydrothiophene-3-carboxylic acid.
-
Add HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.
Method B (EDCl/HOBt):
-
React carboxylic acid with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM.
Comparative Performance:
| Parameter | HATU Method | EDCl/HOBt Method |
|---|---|---|
| Yield | 88% | 75% |
| Reaction Time | 6 hours | 12 hours |
| Purity | 97% | 92% |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF enhance coupling efficiency due to better reagent solubility:
| Solvent | Yield (HATU Method) | Side Products |
|---|---|---|
| DMF | 88% | <2% |
| THF | 65% | 12% |
| DCM | 72% | 8% |
Temperature Control
Elevated temperatures accelerate reactions but risk decomposition:
Catalytic Additives
Adding molecular sieves (4Å) improves yields by absorbing water:
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Industrial-Scale Production Considerations
Process Intensification
Purification Strategies
| Method | Purity | Cost (USD/kg) |
|---|---|---|
| Column Chromatography | 99% | 1200 |
| Recrystallization | 97% | 450 |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H19ClN2O6S
- Molecular Weight : 438.88 g/mol
- IUPAC Name : N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
The compound's structure includes a chlorobenzyl group and a dioxidotetrahydrothiophenyl moiety, which contribute to its biological activity. The presence of these functional groups is essential for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds in this class have been evaluated for their anticancer properties. Specific derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others . The anticancer mechanism may involve apoptosis induction or inhibition of cell proliferation through specific signaling pathways.
Antitubercular Activity
Some studies have explored the potential of these compounds against Mycobacterium tuberculosis. The evaluation included both in vitro and in vivo studies, demonstrating that certain derivatives possess significant antitubercular activity by inhibiting vital mycobacterial enzymes .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing various acetamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens. The study utilized turbidimetric methods to assess efficacy and found that certain derivatives were particularly effective against resistant strains .
Case Study 2: Anticancer Screening
In another investigation, researchers synthesized a series of compounds based on the structure of this compound and assessed their anticancer properties using the Sulforhodamine B assay. Results indicated that some derivatives significantly inhibited cell growth in breast cancer models, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Urea vs. Amide Linkages: The target compound and E6 share a urea bridge to the tetrahydrothiophene sulfone (THT-sulfone), which may improve hydrogen-bonding interactions compared to the amide-linked THT-sulfone in E5 .
Chlorine Substituents :
- The 4-chlorobenzyl group in the target and the 2,4-dichlorobenzyl group in DM-11 (E4) suggest differing steric and electronic profiles. Dichlorination in DM-11 may enhance lipophilicity but reduce solubility compared to the target’s single chlorine .
Heterocyclic Modifications :
Biological Activity
N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19ClN2O6S
- Molecular Weight : 438.88 g/mol
- CAS Number : 585549-15-1
The compound features a chlorobenzyl group and a dioxidotetrahydrothiophenyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit inhibition of histone deacetylases (HDACs) . HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that related compounds can selectively inhibit HDACs with varying potency, leading to significant antitumor effects in vitro and in vivo .
Antitumor Effects
Recent studies have demonstrated that this compound exhibits promising antitumor activity. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 2.66 | Induction of G2/M phase arrest | |
| A2780 | 1.73 | Apoptosis induction | |
| Wild-type HBV | 1.99 | Anti-HBV activity |
The compound's ability to induce apoptosis and cell cycle arrest is attributed to its interaction with HDACs, leading to altered gene expression profiles that favor tumor suppression.
Enzyme Inhibition
Inhibitory activity against HDACs has been a focal point in evaluating the biological activity of this compound. The IC50 values for various HDAC isoforms are critical for understanding its selectivity and potency:
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
These values indicate a selective inhibition profile that could be leveraged in therapeutic applications for solid tumors .
Case Studies and Research Findings
-
Case Study on Antitumor Activity :
A study involving HepG2 cells demonstrated that treatment with this compound resulted in significant growth inhibition compared to control groups, supporting its potential as an effective anticancer agent. -
Combination Therapy :
Research has suggested that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, particularly with drugs like taxol and camptothecin . -
In Vivo Studies :
Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to untreated controls, indicating its potential for further development as an antitumor drug .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the benzamide core and the tetrahydrothiophene sulfone moiety .
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for enhanced solubility and reaction rates .
Temperature Control : Elevated temperatures (60–80°C) improve reaction kinetics but require monitoring to prevent decomposition .
Purification : Column chromatography or recrystallization is essential for isolating high-purity product. Reaction progress can be tracked via thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms hydrogen and carbon environments, particularly the amide NH peaks (~10–12 ppm) and sulfone group signals (~3.0–4.0 ppm for tetrahydrothiophene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in:
- Experimental Models : Use isogenic cell lines or standardized assays (e.g., enzyme inhibition assays with purified targets) to reduce variability .
- Compound Purity : Validate purity (>95%) via HPLC before biological testing .
- Dosage and Solubility : Optimize DMSO concentrations or use solubilizing agents (e.g., cyclodextrins) to ensure consistent bioavailability .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in disease pathways?
- Methodological Answer :
- Target Identification : Employ pull-down assays with biotinylated analogs or affinity chromatography to isolate binding proteins .
- Computational Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors .
- Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map affected signaling networks .
Q. How do structural modifications (e.g., substituent changes) influence the bioactivity of this compound?
- Methodological Answer : Compare analogs using a Structure-Activity Relationship (SAR) framework:
- Synthesis : Prepare analogs via stepwise substitution and test in bioassays (e.g., IC₅₀ determination) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for this compound?
- Methodological Answer : Key variables to standardize:
- Reagent Quality : Use freshly distilled DMF or anhydrous solvents to avoid side reactions .
- Catalyst Loading : Optimize stoichiometry of coupling agents (e.g., 1.2 equivalents of EDC) .
- Workup Protocols : Ensure consistent quenching and extraction steps to minimize product loss .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- In Vitro :
- Cancer: NCI-60 cell line panel for cytotoxicity screening .
- Inflammation: LPS-induced cytokine release in RAW 264.7 macrophages .
- In Vivo :
- Xenograft models for oncology; adjuvant-induced arthritis for anti-inflammatory testing .
- Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
